N-Acetyl-5'-DMTguanosine
Overview
Description
N-Acetyl-5’-DMTguanosine is a potent compound used in the research of neurological disorders. It is a protected nucleoside with the molecular formula C33H33N5O8 and a molecular weight of 627.64. This compound is part of the carbohydrates, nucleosides, and nucleotides category and is known for its significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-5’-DMTguanosine involves the protection of the guanosine molecule. The process typically includes the acetylation of the guanosine at the N2 position and the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The reaction conditions often involve the use of acetic anhydride and pyridine for acetylation, and dimethoxytrityl chloride in the presence of a base for the protection of the hydroxyl group.
Industrial Production Methods
Industrial production methods for N-Acetyl-5’-DMTguanosine are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity. This may include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-5’-DMTguanosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
N-Acetyl-5’-DMTguanosine is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Neurological Research: It is used to study neurological disorders and the effects of various treatments on the nervous system.
Biological Studies: It serves as a model compound for studying nucleoside analogs and their interactions with biological molecules.
Pharmaceutical Development: It is used in the development of new drugs and therapeutic agents targeting neurological conditions.
Industrial Applications: It is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-5’-DMTguanosine involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the synthesis and degradation of neurotransmitters and other signaling molecules .
Comparison with Similar Compounds
N-Acetyl-5’-DMTguanosine can be compared with other similar compounds, such as:
N-Acetyl-5’-DMTadenosine: Similar in structure but with an adenine base instead of guanine.
N-Acetyl-5’-DMTcytidine: Similar in structure but with a cytosine base instead of guanine.
N-Acetyl-5’-DMTuridine: Similar in structure but with a uracil base instead of guanine.
These compounds share similar protective groups and synthetic routes but differ in their biological activities and applications. N-Acetyl-5’-DMTguanosine is unique in its specific interactions with neurological targets and its potential therapeutic applications .
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N5O8/c1-19(39)35-32-36-29-26(30(42)37-32)34-18-38(29)31-28(41)27(40)25(46-31)17-45-33(20-7-5-4-6-8-20,21-9-13-23(43-2)14-10-21)22-11-15-24(44-3)16-12-22/h4-16,18,25,27-28,31,40-41H,17H2,1-3H3,(H2,35,36,37,39,42)/t25-,27-,28-,31-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQAGMMDYBTSJ-QWOIFIOOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719264 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231957-27-0 | |
Record name | N-Acetyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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